molecular formula C9H12ClNO B3115790 (R)-chroman-3-amine hydrochloride CAS No. 211506-59-1

(R)-chroman-3-amine hydrochloride

Cat. No. B3115790
CAS RN: 211506-59-1
M. Wt: 185.65
InChI Key: NSLATPDKWVAAIL-DDWIOCJRSA-N
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Description

(R)-Chroman-3-amine hydrochloride is a compound belonging to the chroman family of compounds, which are characterized by a bicyclic, six-membered ring system consisting of four carbon and two oxygen atoms. This compound is used in various scientific research applications, such as drug development and medicinal chemistry, due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Polyhaloacylchromones : 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones. The reaction with amines results in pyrone ring-opening and formation of specific chroman-4-ones derivatives (Sosnovskikh, Irgashev, & Barabanov, 2006).

  • Asymmetric Synthesis of Spiro[chroman-3,3'-indolin]-2'-ones : Employing reflexive-Michael reaction and various catalysts, asymmetric synthesis of functionalized spiro[chroman-3,3'-indolin]-2'-ones with high diastereo- and enantioselectivities is achieved (Ramachary, Prasad, Laxmi, & Madhavachary, 2014).

Physical Chemistry and Spectroscopy

  • Impact of Water of Hydration on Infrared Spectra : The presence of water of hydration in tertiary amine salts like chlorpromazine hydrochloride alters the absorption of the R3NH+ ion distinctly, which can be used to identify hydrates and hemihydrates (Warren, Thompson, & Zarembo, 1965).

  • Conformational Studies : Research on cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines reveals insights into their configurations and preferred conformations, crucial for understanding chemical properties and reactions (Booth, Huckle, & Lockhart, 1973).

Biochemistry and Molecular Biology

properties

IUPAC Name

(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLATPDKWVAAIL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-chroman-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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